molecular formula C34H59NO7 B1254027 De-N-methylpamamycin-593A

De-N-methylpamamycin-593A

Cat. No. B1254027
M. Wt: 593.8 g/mol
InChI Key: ZPJHYHYMPZPIHF-JAXDINSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

De-N-methylpamamycin-593A is a natural product found in Streptomyces alboniger with data available.

Scientific Research Applications

Synthesis of De-N-methylpamamycin-593A Fragments

  • The L-acid (C1–C18) fragment of pamamycin-593, including de-N-methylpamamycin-579, was synthesized using key steps like cis-selective iodoetherification and nucleophilic addition of a cerium acetylide to an aldehyde. This research aids in understanding the molecular structure and potential applications of these compounds (Miura et al., 2008).

Isolation and Structural Analysis

  • This compound and B, new derivatives of pamamycin, were isolated from Streptomyces alboniger. The structural analysis provided insights into the molecular composition and potential functional attributes of these compounds (Kozone et al., 1999).

Biological Activity and Applications

Aerial Mycelium-Inducing Activity

  • De-N-methylpamamycins isolated from the culture broth of Streptomyces alboniger demonstrated stronger aerial mycelium-inducing activity compared to their methylated counterparts. This finding suggests potential applications in microbiology and biotechnology (Kozone et al., 2001).

Antibiotic Discovery

  • Compound 593A, discovered in fermentation broths of Streptomyces griseoluteus, exhibited significant anti-tumor activity. This compound's efficacy against various human carcinomas highlights its potential as a therapeutic agent (Gitterman et al., 1970).

Nitrogen Incorporation in Polyketide Biosynthesis

  • The study of nitrogen incorporation in the biosynthesis of pamamycin in Streptomyces alboniger revealed that amino group introduction and subsequent N-methylation are crucial steps. This research provides valuable insights for the field of natural product chemistry and drug development (Hashimoto et al., 2005).

properties

Molecular Formula

C34H59NO7

Molecular Weight

593.8 g/mol

IUPAC Name

(1R,2S,5S,6R,7S,10R,11R,14S,16S)-2,6,11-trimethyl-5-[(1R)-1-[(2R,5S)-5-[(2R)-2-(methylamino)pentyl]oxolan-2-yl]ethyl]-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

InChI

InChI=1S/C34H59NO7/c1-8-10-24(35-7)18-26-12-14-28(38-26)20(3)32-21(4)29-16-17-31(41-29)23(6)33(36)40-25(11-9-2)19-27-13-15-30(39-27)22(5)34(37)42-32/h20-32,35H,8-19H2,1-7H3/t20-,21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32+/m1/s1

InChI Key

ZPJHYHYMPZPIHF-JAXDINSTSA-N

Isomeric SMILES

CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)C)C)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)NC)C

Canonical SMILES

CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)NC)C

synonyms

De-N-methylpamamycin-593 A
De-N-methylpamamycin-593-A
De-N-methylpamamycin-593A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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